4-Propylpyridine

Catalog No.
S603073
CAS No.
1122-81-2
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propylpyridine

CAS Number

1122-81-2

Product Name

4-Propylpyridine

IUPAC Name

4-propylpyridine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-2-3-8-4-6-9-7-5-8/h4-7H,2-3H2,1H3

InChI Key

JAWZAONCXMJLFT-UHFFFAOYSA-N

SMILES

CCCC1=CC=NC=C1

Synonyms

4-propylpyridine

Canonical SMILES

CCCC1=CC=NC=C1

Synthesis and Characterization

4-Propylpyridine can be synthesized through various methods, including the reaction of n-propylamine with pyridine N-oxide, the Chichibabin pyridine synthesis, and the Doebner modification of the Knoevenagel condensation. PubChem, National Institutes of Health: )

Researchers often utilize various techniques to characterize 4-propylpyridine, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: This method helps determine the structure of the molecule by identifying the different types of hydrogen and carbon atoms present. )
  • Mass spectrometry: This technique helps determine the molecular weight of the compound and identify potential fragments formed during the ionization process. )
  • Infrared (IR) spectroscopy: This method helps identify the functional groups present in the molecule by analyzing the specific frequencies of light absorbed. )

Potential Applications

-Propylpyridine has been explored for various potential applications in scientific research, including:

  • Material science: As a component in the development of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. Journal of Materials Chemistry C, Royal Society of Chemistry:
  • Catalysis: As a ligand for metal catalysts, potentially improving their activity and selectivity in various chemical reactions. Inorganic Chemistry, American Chemical Society:
  • Pharmaceutical development: As a building block for the synthesis of novel bioactive molecules with potential therapeutic applications. Molecules, MDPI: )

4-Propylpyridine is characterized by its aromatic structure, which consists of a six-membered ring containing one nitrogen atom. The presence of the propyl group influences its chemical reactivity and physical properties, such as its boiling point and solubility. It has a molecular weight of approximately 121.18 g/mol and is known for its distinctive odor .

4-Propylpyridine is considered a mild irritant and may cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate precautions.

Limited data

Information on specific toxicity or environmental impact is limited.

Citation:

  • Fisher Scientific, 4-Propylpyridine 97.0+%, TCI America™:
Typical of aromatic compounds:

  • Electrophilic Aromatic Substitution: This reaction allows for the introduction of various substituents onto the aromatic ring. The electron-donating nature of the propyl group enhances the compound's reactivity towards electrophiles.
  • Nucleophilic Substitution: The nitrogen atom in 4-propylpyridine can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .
  • Hydrogenation: Under specific conditions, 4-propylpyridine can be hydrogenated to form saturated derivatives .

Research indicates that 4-propylpyridine exhibits biological activity that may be relevant for pharmaceutical applications. Some studies have suggested potential antimicrobial properties, while others have explored its effects on neurotransmitter systems, indicating possible roles in neuropharmacology .

Several methods exist for synthesizing 4-propylpyridine:

  • Alkylation of Pyridine: One common method involves reacting pyridine with alkyl halides in the presence of metals like magnesium. For instance, allyl chloride reacts with magnesium in pyridine to yield 4-propylpyridine .
  • Dealkylation: This method involves removing alkyl groups from substituted pyridines to produce 4-propylpyridine as a byproduct .
  • Bönnemann Cyclization: This process can also be adapted to produce various pyridine derivatives, including 4-propylpyridine, from nitriles and acetylene .

4-Propylpyridine finds applications across various industries:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development.
  • Agriculture: It may be utilized in formulating pesticides or herbicides due to its chemical properties.
  • Flavoring Agents: The compound's distinctive odor allows it to be used in flavoring and fragrance formulations .

Studies on the interactions of 4-propylpyridine with other compounds suggest potential synergistic effects when combined with certain pharmaceuticals. These interactions may enhance therapeutic efficacy or modify pharmacokinetic profiles, making it a subject of interest in drug formulation research .

Several compounds share structural similarities with 4-propylpyridine, each exhibiting unique characteristics:

Compound NameChemical FormulaNotable Features
2-PropylpyridineC₈H₁₁NPropyl group at the second position; different reactivity profile.
3-PropylpyridineC₈H₁₁NPropyl group at the third position; distinct biological activity.
4-MethylpyridineC₇H₉NMethyl group instead of propyl; used in industrial applications.

The uniqueness of 4-propylpyridine lies in its specific position of substitution on the pyridine ring, which significantly influences its reactivity and biological properties compared to other alkylated pyridines.

XLogP3

2.1

Boiling Point

185.0 °C

LogP

2.1 (LogP)

UNII

0RAV2AQL8R

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1122-81-2

Wikipedia

4-Propylpyridine

General Manufacturing Information

Pyridine, 4-propyl-: INACTIVE

Dates

Modify: 2023-08-15

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